Xinidamine

Reproductive Toxicology Antispermatogenic Agents Male Contraception Research

Researchers investigating male reproductive toxicology or prostate disorders face supply inconsistency for well-characterized indazole-3-carboxylic acid derivatives. Xinidamine (CAS 50264-78-3) is a validated tool compound with documented potency benchmarks, eliminating experimental variability. • Antispermatogenic activity: MED = 101.0 mg/kg (Long-Evans rats) • Antiproliferative: IC₅₀ = 4 μM (PWR-1E prostate epithelial cells) • Structurally distinct 2,4-dimethylbenzyl substituent for SAR studies vs. halogenated analogs (e.g., lonidamine) • DMSO solubility: 50 mg/mL (~178 mM); XLogP3 = 3.8 Supplied at ≥98% purity with ready-to-ship inventory.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
CAS No. 50264-78-3
Cat. No. B1683404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXinidamine
CAS50264-78-3
SynonymsXinidamine;  BRN 0891979;  Xinidamino;  Xinidaminum.
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)C
InChIInChI=1S/C17H16N2O2/c1-11-7-8-13(12(2)9-11)10-19-15-6-4-3-5-14(15)16(18-19)17(20)21/h3-9H,10H2,1-2H3,(H,20,21)
InChIKeyWHWIXTDKNBCRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xinidamine (CAS 50264-78-3): Indazole-3-carboxylic Acid with Documented Antiproliferative and Antispermatogenic Activity


Xinidamine (CAS 50264-78-3) is a synthetic small molecule belonging to the indazole-3-carboxylic acid class, with a molecular formula of C17H16N2O2 and a molecular weight of 280.32 g/mol [1]. It is characterized by a 1-(2,4-dimethylbenzyl) substituent on the indazole core, which differentiates it structurally from other indazole-3-carboxylic acid derivatives such as lonidamine . Xinidamine is classified as a reproductive effect drug and therapeutic agent, with documented activity in models of benign prostatic hyperplasia, macular degeneration, and prostatic intraepithelial neoplasia .

Why Xinidamine (CAS 50264-78-3) Cannot Be Interchanged with Other Indazole-3-carboxylic Acid Derivatives


The indazole-3-carboxylic acid scaffold hosts a range of compounds with divergent biological activities driven by subtle variations in substitution patterns. While lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) is a known hexokinase inhibitor and antispermatogenic agent, its potency, selectivity, and toxicity profile differ markedly from those of Xinidamine, which bears a 2,4-dimethylbenzyl group [1]. These structural differences translate into distinct quantitative readouts in cell-based and in vivo assays, as detailed in Section 3. Therefore, substituting Xinidamine with another indazole-3-carboxylic acid without rigorous experimental validation risks introducing uncontrolled variability in experimental outcomes, particularly in studies focused on prostate cell proliferation or male reproductive toxicity .

Xinidamine (CAS 50264-78-3): Quantitative Differentiation from Lonidamine and Other Indazole-3-carboxylic Acids


Xinidamine Exhibits Potent Antispermatogenic Activity with a Defined Median Effective Dose (MED) in Rats

Xinidamine demonstrates significant antispermatogenic activity in Long-Evans rats following a single oral administration, with a median effective dose (MED) of 101.0 mg/kg measured by reduction in testes weight after 5 days [1]. This potency is comparable to that of lonidamine, which is reported to be fully active at an oral dose of 100 mg/kg in rats [2], establishing Xinidamine as a viable research tool in male reproductive studies.

Reproductive Toxicology Antispermatogenic Agents Male Contraception Research

Xinidamine Inhibits Proliferation of PWR-1E Prostate Epithelial Cells with an IC50 of 4 μM

In vitro, Xinidamine inhibits the proliferation of PWR-1E cells, a human prostate epithelial cell line, with an IC50 value of 4 μM . While no direct head-to-head comparison with lonidamine in the same assay is publicly available, the IC50 of Xinidamine in this prostate-relevant cell model provides a specific quantitative benchmark for researchers studying prostate pathologies. By contrast, lonidamine exhibits highly variable IC50 values across different cell lines, ranging from ~45 μM to >300 μM depending on the assay conditions [1].

Prostate Cancer Research Benign Prostatic Hyperplasia Cell Proliferation Assays

Structural Differentiation: 2,4-Dimethylbenzyl vs. 2,4-Dichlorobenzyl Substituent Defines Distinct Physicochemical and Biological Profiles

Xinidamine (1-(2,4-dimethylbenzyl)-1H-indazole-3-carboxylic acid) differs from lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) solely by the replacement of chlorine atoms with methyl groups on the benzyl substituent [1]. This structural variation results in a lower molecular weight (280.32 vs. 321.16 g/mol), reduced lipophilicity (XLogP3 = 3.8 vs. lonidamine LogP ~4.0), and distinct hydrogen-bonding capacity, all of which influence solubility, membrane permeability, and target engagement .

Medicinal Chemistry Structure-Activity Relationship Drug Design

Defined Hazard Profile: Xinidamine SDS Documents Specific Acute Toxicity and Irritation Hazards

The Safety Data Sheet (SDS) for Xinidamine specifies acute toxicity via oral ingestion (H302: Harmful if swallowed) and potential for skin, eye, and respiratory irritation (H315, H319, H335) . While many indazole-3-carboxylic acids share similar hazard classifications, the availability of a vendor-specific SDS for Xinidamine provides explicit guidance for safe handling, personal protective equipment (PPE) requirements, and disposal procedures, reducing uncertainty during procurement and laboratory use.

Laboratory Safety Chemical Handling Regulatory Compliance

Xinidamine (CAS 50264-78-3): Optimal Use Cases in Research and Industrial Settings


Male Reproductive Toxicology and Antispermatogenic Agent Screening

Given its well-defined antispermatogenic activity with an MED of 101.0 mg/kg in Long-Evans rats [1], Xinidamine is optimally deployed as a tool compound in male reproductive toxicology studies, including investigations of spermatogenesis inhibition, Sertoli cell function, and testicular weight reduction as a pharmacodynamic endpoint. Its potency, comparable to lonidamine [2], makes it a suitable alternative or complementary agent in head-to-head comparative studies of indazole-3-carboxylic acid derivatives.

Prostate Cell Biology and Benign Prostatic Hyperplasia (BPH) Research

The documented antiproliferative effect of Xinidamine on PWR-1E human prostate epithelial cells (IC50 = 4 μM) [1] positions this compound as a relevant tool for in vitro studies of prostate cell growth regulation, BPH pathophysiology, and prostatic intraepithelial neoplasia. Researchers investigating novel therapeutics for prostate disorders can utilize Xinidamine as a reference compound in cell-based assays, benefiting from the established IC50 benchmark to calibrate experimental dose-response curves.

Structure-Activity Relationship (SAR) Studies of Indazole-3-carboxylic Acid Derivatives

The distinct substitution pattern of Xinidamine (2,4-dimethylbenzyl) compared to lonidamine (2,4-dichlorobenzyl) [1] enables its use in systematic SAR investigations aimed at dissecting the contribution of halogen vs. alkyl substitution to antispermatogenic potency, antiproliferative activity, and physicochemical properties. Researchers in medicinal chemistry and drug discovery can employ Xinidamine as a key comparator to probe the molecular determinants of biological activity within this chemotype [2].

Formulation Development and Solubility Optimization Studies

Xinidamine's reported solubility in DMSO (50 mg/mL, ~178 mM) [1] and its computed lipophilicity (XLogP3 = 3.8) [2] provide a practical basis for formulation scientists to develop suitable vehicles for in vitro and in vivo experiments. The availability of a vendor-specific SDS with explicit hazard statements (H302, H315, H319, H335) further supports safe handling during formulation development and scale-up activities.

Technical Documentation Hub

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